TNF-alpha Inhibitor

TNF-α Inhibition Natural Product Screening High-Throughput Screening

SPD304 dihydrochloride is the prototypical direct small-molecule TNF-α trimer inhibitor, functioning by non-covalently displacing a single subunit to block TNFR1 interaction (IC50 22 µM). Unlike indirect kinase inhibitors or biologics, its well-characterized allosteric mechanism makes it an essential reference standard for dissecting immediate TNF-α signaling, validating cellular assays, and benchmarking next-generation inhibitors. Procuring this specific chemotype is critical—substituting with a 'TNF-α inhibitor' of differing mechanism can confound experimental interpretation due to uncharacterized off-target effects and divergent toxicity profiles.

Molecular Formula C32H34Cl2F3N3O2
Molecular Weight 620.54
CAS No. 1049741-03-8; 869998-49-2
Cat. No. B2383741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTNF-alpha Inhibitor
CAS1049741-03-8; 869998-49-2
Molecular FormulaC32H34Cl2F3N3O2
Molecular Weight620.54
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl
InChIInChI=1S/C32H32F3N3O2.2ClH/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35;;/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3;2*1H
InChIKeyGOZMBJCYMQQACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SPD304 dihydrochloride for Procurement: A Selective TNF-alpha Inhibitor Tool Compound


SPD304 dihydrochloride (also referred to as TNF-alpha Inhibitor, CAY10500 dihydrochloride, or SPD304 diHCl) is a cell-permeable small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α) [1]. It exerts its pharmacological effect through a non-covalent, allosteric mechanism by binding to the TNF-α trimer, which promotes accelerated displacement of a single subunit and subsequent trimer dissociation, thereby preventing the interaction between TNF-α and its primary receptor, TNFR1 [2]. The compound is widely utilized in inflammation and immunology research to dissect TNF-α-dependent signaling pathways and is available in two related chemical forms under CAS numbers 1049741-03-8 (dihydrochloride salt) and 869998-49-2 (free base).

Why Direct Procurement of TNF-alpha Inhibitor (CAS 1049741-03-8 / 869998-49-2) is Critical for TNF-α Research


The small-molecule TNF-α inhibitor landscape is not uniform; compounds within this class exhibit significant divergence in their mechanisms of action, selectivity profiles, and intrinsic toxicity, which directly impact their suitability for specific experimental contexts. SPD304 is a reference direct inhibitor that functions by physically disrupting the TNF-α homotrimer [1]. This is mechanistically distinct from indirect inhibitors that target downstream kinases (e.g., JAK inhibitors) or biologics that sequester the cytokine [2]. Furthermore, SPD304 itself is a crucial comparator in studies aimed at developing next-generation inhibitors with improved safety and potency [3]. Therefore, substituting SPD304 with a seemingly similar 'TNF-alpha inhibitor' can lead to a complete misinterpretation of experimental results due to a different mechanism of action, uncharacterized off-target effects, or vastly different toxicity profiles that confound cellular and in vivo assays.

Quantitative Procurement Evidence: How SPD304 (TNF-alpha Inhibitor) Performs Against Key Comparators


Potency vs. Natural Product Inhibitors: SPD304 as a Benchmark for Screening

In a direct competitive binding assay developed to screen natural product libraries, the potency of the natural compound sennoside B was directly benchmarked against the synthetic inhibitor SPD304. The study reports a 5.7-fold higher potency for sennoside B compared to SPD304, establishing SPD304 as a critical reference point for evaluating novel TNF-α antagonists [1].

TNF-α Inhibition Natural Product Screening High-Throughput Screening

Cell-Based Potency: Protecting L929 Cells from TNF-α-Induced Cytotoxicity

SPD304's functional activity has been validated in a classic cell-based model of TNF-α-induced cytotoxicity. In an actinomycin D/TNF-α induced L929 cell death model, SPD304 served as a positive control, with a reported effective concentration. The activity of a novel fungal isolate, compound 3, was found to be 'even comparable' with that of SPD304 [1].

Cellular Assay TNF-α Signaling Apoptosis

Mechanistic and Off-Target Selectivity: A Critical Limitation for In Vivo and Translational Studies

While a potent TNF-α antagonist, SPD304 has been shown to lack selectivity, as it also inhibits the binding of cytokines like IL-4 and IL-13 to their receptors [1]. Furthermore, its high systemic toxicity precludes its use in in vivo animal models, a critical limitation not shared by all investigational TNF-α inhibitors [2].

Selectivity Profiling ADMET In Vivo Applications

Biochemical Potency: A Dual Report of TNFR1 Binding Affinity

Independent studies have validated the inhibitory activity of SPD304 against the TNF-α/TNFR1 interaction. While the original 2005 paper reported an IC50 of 22 µM, a 2021 re-evaluation using ELISA confirmed the mechanism with an IC50 of 12 µM, and further quantified the dissociation constant (Kd) at 6.1 nM via surface acoustic wave technology [1]. This provides multiple quantitative benchmarks for assay development.

Biochemical Assay Receptor Binding ELISA

Recommended Applications for TNF-alpha Inhibitor (SPD304) Based on Quantitative Evidence


In Vitro TNF-α Signaling Pathway Dissection and Cellular Assay Development

Based on its well-characterized, direct mechanism of action and validated cellular potency in models like L929 cytotoxicity assays [1], SPD304 is ideally suited for in vitro studies aimed at dissecting the immediate downstream effects of TNF-α signaling. Its utility as a positive control is well-documented, making it a reliable tool for developing and validating new cellular assays for TNF-α activity.

A Benchmark Reference Standard for Novel TNF-α Inhibitor Discovery

Due to its status as the prototypical small-molecule, direct TNF-α trimer inhibitor [1], SPD304 is an essential reference compound in drug discovery programs. Its potency and mechanism of action serve as a baseline against which new chemical entities are compared. This is evidenced by its use as a direct comparator in studies identifying more potent natural products like sennoside B [2].

Medicinal Chemistry and Toxicology Studies for Hit-to-Lead Optimization

The known limitations of SPD304—specifically, its high cytotoxicity and poor in vivo profile [1]—make it a powerful 'negative control' and a starting scaffold for medicinal chemistry efforts. Research programs focused on designing less toxic SPD-304 analogs rely on the parent compound to benchmark improvements in safety and ADMET properties [2]. Procuring SPD304 is therefore a necessary step for labs seeking to optimize this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TNF-alpha Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.